![molecular formula C25H22ClN5O4 B2769422 8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-58-6](/img/no-structure.png)
8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including a methoxyphenyl group, a butanone group, and an imidazopurinedione group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
The compound has been synthesized as part of a broader group of imidazo[2,1-f]purine derivatives, focusing on their potential pharmacological applications. Studies have evaluated the synthesis methodologies, structural analogs, and preliminary pharmacological evaluation of these compounds. For example, research into imidazo[2,1-f]purine-2,4-dione derivatives has explored their serotonin receptor affinities and potential as anxiolytic and antidepressant agents. These studies highlight the chemical's relevance in developing new therapeutic agents with specific receptor target activities (Zagórska et al., 2009; Zagórska et al., 2016).
Molecular Modeling and Drug Design
The compound has also been part of studies focusing on molecular modeling and drug design, particularly in the context of identifying new compounds with potential anxiolytic or antidepressant activity. Through structure-activity relationship analyses and docking studies, researchers have been able to pinpoint structural features critical for receptor affinity and selectivity, aiding in the design of novel therapeutic agents (Zagórska et al., 2015).
Chemical Synthesis and Reagent Development
In addition to pharmacological studies, the compound has been involved in research focused on its chemical synthesis and the development of new reagents for regioselective synthesis. This includes exploring versatile reagents for synthesizing purine analogs and related compounds, demonstrating the compound's utility in advancing synthetic organic chemistry methodologies (Ostrovskyi et al., 2011).
Photophysical and Spectral Properties
Research has also delved into the spectral and photophysical properties of imidazo[2,1-f]purine derivatives, which is crucial for understanding their behavior in different environments and potential applications in photodynamic therapy or as photophysical probes (Wenska et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
896300-58-6 |
|---|---|
Produktname |
8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Molekularformel |
C25H22ClN5O4 |
Molekulargewicht |
491.93 |
IUPAC-Name |
6-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H22ClN5O4/c1-14(15(2)32)30-23(33)21-22(28(3)25(30)34)27-24-29(21)13-19(16-8-6-5-7-9-16)31(24)17-10-11-20(35-4)18(26)12-17/h5-14H,1-4H3 |
InChI-Schlüssel |
ICXNVFDTFUAUMS-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2769339.png)
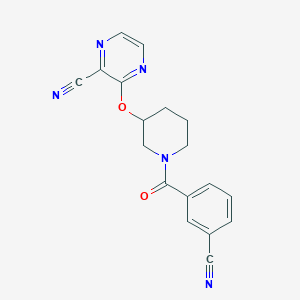
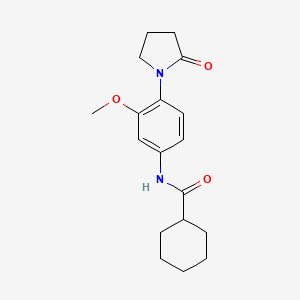
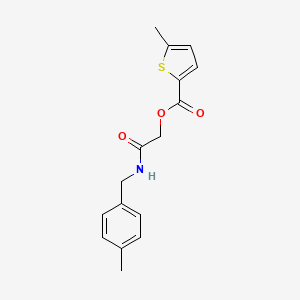
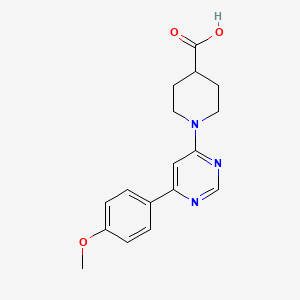
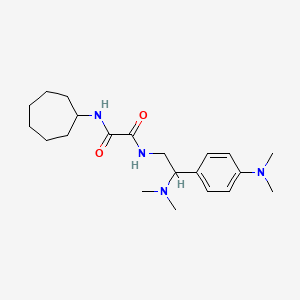
![(5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2769352.png)
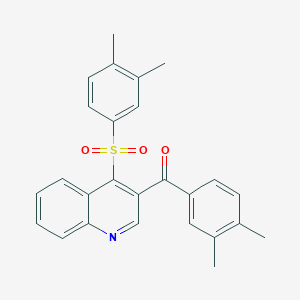
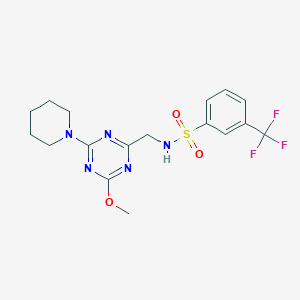
![Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate](/img/structure/B2769356.png)
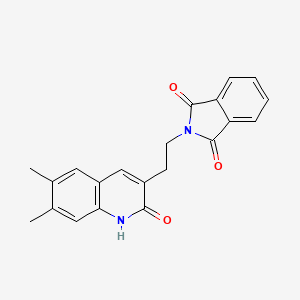
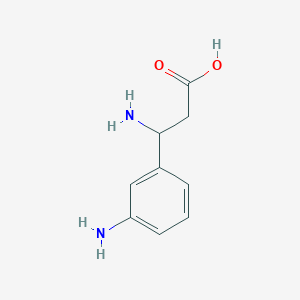
![7-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2769360.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2769362.png)